MPP dihydrochloride
Overview
Description
MPP dihydrochloride is a highly selective estrogen receptor alpha (ERα) antagonist . It is also known as Methyl-piperidino-pyrazole hydrate (MPP) and is an agonist for estrogen receptor α . It lacks any ligand functionality with estrogen receptor (ER)β . It has been found to promote silibinin induced apoptosis in human breast cancer MCF-7 cells .
Molecular Structure Analysis
The molecular formula of MPP dihydrochloride is C29H31N3O3.2HCl . The molecular weight is 542.5 g/mol . The chemical name is 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride .
Chemical Reactions Analysis
MPP dihydrochloride is a selective, high affinity silent antagonist at ERα receptors . It displays > 200-fold selectivity for ERα over ERβ . Ki values are 2.7 and 1800 nM at ERα and ERβ receptors respectively .
Physical And Chemical Properties Analysis
The molecular weight of MPP dihydrochloride is 542.5 g/mol . It is soluble to 100 mM in DMSO .
Scientific Research Applications
Neurotoxicity and Parkinson's Disease : MPP+ is a neurotoxin used in cellular models of Parkinson's disease. Its neurotoxicity is linked to the inhibition of mitochondrial complex I and the subsequent increase in reactive oxygen species, leading to neuronal apoptosis (Kalivendi et al., 2003). Another study found that MPP+ produces excitotoxic lesions in rat striatum as a result of impairment of oxidative metabolism, which may underlie slow excitotoxic neuronal death in neurodegenerative diseases (Storey et al., 1992).
Mitochondrial Dysfunction : Research indicates that MPP+ disrupts mitochondrial function by inhibiting NADH dehydrogenase and other mitochondrial enzymes. This results in decreased mitochondrial membrane potential and energy production, contributing to cell death (Ramsay & Singer, 1986).
Cellular Energy Disruption : Studies show that MPP+ affects cellular energy formation by inhibiting mitochondrial aerobic glycolysis. However, this toxic effect can be reduced by stimulating anaerobic glycolysis, which indicates that energy pathways play a crucial role in cellular response to MPP+ toxicity (Williams et al., 2007).
Mechanisms of Toxicity : Comparative studies have been conducted to understand the mechanisms of MPP+ toxicity. For instance, research comparing MPP+ and paraquat cytotoxicity suggests that MPP+-induced cell damage may involve more complex toxic mechanisms than just the production of active oxygen species (Di Monte et al., 1986).
Potential Neuroprotective Strategies : Research has explored compounds that might protect neurons from MPP+ toxicity. For example, studies have found that certain natural compounds and antioxidants can protect cells from MPP+-induced damage, indicating potential therapeutic strategies for neurodegenerative disorders (Sun et al., 2011).
Uptake and Concentration Mechanisms : The selective toxicity of MPP+ to dopamine neurons is attributed to its accumulation via the dopamine and norepinephrine uptake systems. Understanding these uptake mechanisms is crucial for comprehending MPP+'s selective neurotoxicity (Javitch et al., 1985).
Safety And Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDNPWVVRVSJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662768 | |
Record name | Methylpiperidinopyrazole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MPP dihydrochloride | |
CAS RN |
911295-24-4 | |
Record name | Methylpiperidinopyrazole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MPP dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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